An In-Depth Technical Guide to Mercapturic Acids of Methacrylates in Human Urine
An In-Depth Technical Guide to Mercapturic Acids of Methacrylates in Human Urine
This guide provides a comprehensive technical overview of the formation, analysis, and interpretation of mercapturic acids derived from methacrylates in human urine. It is intended for researchers, scientists, and drug development professionals engaged in biomonitoring, toxicology, and occupational health studies.
Introduction: The Significance of Methacrylate Exposure and Biomonitoring
Methacrylates are esters of methacrylic acid, widely utilized in the production of polymers, resins, and plastics. Key examples include methyl methacrylate (MMA), a foundational monomer for polymethyl methacrylate (PMMA) plastics, commonly known as acrylic or Plexiglas. These materials are ubiquitous in dentistry, medical prostheses, and various industrial applications.[1][2] Human exposure to methacrylate monomers can occur through inhalation, dermal contact, and ingestion, particularly in occupational settings such as dental laboratories and chemical manufacturing plants.[2][3]
While methacrylates generally exhibit low acute toxicity, concerns exist regarding their potential for skin sensitization, irritation to the respiratory tract, and possible long-term health effects.[1][3] Consequently, monitoring human exposure to these compounds is crucial for risk assessment and ensuring workplace safety. The analysis of urinary metabolites provides a non-invasive and reliable method for assessing the internal dose of xenobiotics.[4][5] Mercapturic acids, the final products of the glutathione conjugation pathway, are particularly valuable biomarkers of exposure to electrophilic compounds like methacrylates.[4][6][7]
The Mercapturic Acid Pathway: A Primary Detoxification Route
The formation of mercapturic acids is a major metabolic pathway for the detoxification of a wide range of electrophilic compounds.[7][8] This multi-step process, primarily occurring in the liver, effectively neutralizes reactive molecules and facilitates their excretion from the body.
The key steps in the mercapturic acid pathway are:
-
Glutathione Conjugation: The process is initiated by the conjugation of the electrophilic methacrylate molecule with the endogenous antioxidant tripeptide, glutathione (GSH). This reaction can occur spontaneously but is typically catalyzed by a superfamily of enzymes known as glutathione S-transferases (GSTs).[9][10][11] The α,β-unsaturated carbonyl structure of methacrylates makes them susceptible to nucleophilic attack by the sulfhydryl group of the cysteine residue in glutathione, a process known as a Michael addition.[12][13]
-
Enzymatic Cleavage: The resulting glutathione S-conjugate undergoes sequential enzymatic cleavage. First, a γ-glutamyltransferase removes the glutamate residue. Subsequently, a dipeptidase cleaves the glycine residue, leaving a cysteine S-conjugate.[8][9]
-
N-Acetylation: The final step involves the N-acetylation of the cysteine S-conjugate by the enzyme N-acetyltransferase, forming the mercapturic acid.[7][9] This product is water-soluble and readily excreted in the urine.[8]
While hydrolysis by carboxylesterases is a significant metabolic route for many methacrylates, leading to the formation of methacrylic acid and the corresponding alcohol, the glutathione conjugation pathway becomes more prominent, especially at higher exposure levels when the hydrolytic pathway may become saturated.[3][12] Studies in rats have shown that administration of methyl methacrylate leads to the urinary excretion of its corresponding mercapturic acid, N-acetyl-S-(2-carboxypropyl)cysteine.[12]
Metabolic pathway of methacrylate to mercapturic acid.
Analytical Methodologies for Urinary Mercapturic Acid Quantification
The accurate and sensitive quantification of mercapturic acids in urine is paramount for reliable exposure assessment. Due to the complex nature of the urine matrix and the typically low concentrations of these biomarkers, sophisticated analytical techniques are required. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as the gold standard for this application.[4][14]
Sample Preparation: The Foundation of Accurate Analysis
The primary objective of sample preparation is to isolate the target mercapturic acids from interfering endogenous components in the urine, such as salts, pigments, and proteins, and to concentrate the analytes to a level suitable for instrumental analysis.
A Step-by-Step Protocol for Solid-Phase Extraction (SPE):
Solid-phase extraction is a widely used and effective technique for the cleanup and pre-concentration of urinary mercapturic acids.[15]
-
Internal Standard Spiking: To a precisely measured volume of urine (e.g., 1 mL), add a known amount of a stable isotope-labeled internal standard corresponding to the target mercapturic acid. This is a critical step for ensuring accuracy and precision by correcting for analyte losses during sample processing and for matrix effects during MS analysis.
-
Sample Dilution and pH Adjustment: Dilute the urine sample with a buffer solution to adjust the pH. For anion-exchange SPE, a basic pH is typically used to ensure the carboxylic acid groups of the mercapturic acids are deprotonated and can bind to the sorbent.
-
SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge by sequentially passing methanol and a conditioning buffer (e.g., 2% ammonium hydroxide) through it.[15] This activates the sorbent and ensures reproducible retention of the analytes.
-
Sample Loading: Slowly load the prepared urine sample onto the conditioned SPE cartridge. The mercapturic acids will be retained on the sorbent while many of the interfering matrix components will pass through.
-
Washing: Wash the cartridge with a series of solvents of increasing organic strength (e.g., 2% ammonium hydroxide, followed by methanol) to remove any remaining interfering substances.[15]
-
Elution: Elute the target mercapturic acids from the cartridge using a solvent that disrupts the interaction between the analytes and the sorbent. A common elution solvent is an acidic solution, such as 2% formic acid in methanol, which protonates the carboxylic acid groups, releasing them from the anion-exchange sorbent.[15]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase used for the HPLC analysis. This step concentrates the sample and ensures compatibility with the chromatographic system.
Experimental workflow for SPE of urinary mercapturic acids.
HPLC-MS/MS Analysis: Achieving Specificity and Sensitivity
HPLC-MS/MS provides the high degree of selectivity and sensitivity required for the quantification of trace-level biomarkers in complex biological matrices.[4][14]
-
Chromatographic Separation: A reversed-phase HPLC column, such as a C18 or a biphenyl column, is typically used to separate the mercapturic acids from other co-eluting compounds.[16] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly employed. The formic acid helps to protonate the analytes, improving their chromatographic peak shape and ionization efficiency in the mass spectrometer.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is the most common detector for mercapturic acid analysis. The analysis is performed in selected reaction monitoring (SRM) mode, which provides excellent specificity and sensitivity. In SRM, the first quadrupole selects the deprotonated molecular ion (the precursor ion) of the target mercapturic acid. This ion is then fragmented in the second quadrupole (the collision cell), and a specific fragment ion (the product ion) is monitored by the third quadrupole. The precursor-to-product ion transition is highly specific to the target analyte, minimizing interference from other compounds in the sample.
| Parameter | Typical Value/Condition | Rationale |
| HPLC Column | C18 or Biphenyl, 2.1 x 100 mm, <3 µm | Provides good retention and separation of polar mercapturic acids.[16] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies the mobile phase to improve peak shape and ionization. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent for gradient elution. |
| Flow Rate | 0.2 - 0.4 mL/min | Compatible with standard ESI sources. |
| Ionization Mode | Negative Electrospray Ionization (ESI) | Mercapturic acids readily form negative ions by deprotonation of the carboxylic acid groups.[16] |
| MS Analysis Mode | Selected Reaction Monitoring (SRM) | Provides high selectivity and sensitivity for quantitative analysis.[15] |
Table 1: Typical HPLC-MS/MS Parameters for Mercapturic Acid Analysis
Method Validation: Ensuring Data Integrity
A rigorous validation of the analytical method is essential to ensure the reliability and accuracy of the generated data. Key validation parameters, as per regulatory guidelines, include:
-
Linearity and Range: The method should demonstrate a linear relationship between the instrument response and the concentration of the analyte over a defined range that covers the expected concentrations in study samples.
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision reflects the reproducibility of the measurements. These are typically assessed by analyzing quality control (QC) samples at multiple concentration levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.[17]
-
Selectivity and Specificity: The method should be able to unequivocally identify and quantify the target analyte in the presence of other components in the sample matrix.
-
Matrix Effects: The influence of the urine matrix on the ionization of the analyte should be evaluated to ensure that it does not lead to biased results. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.
-
Stability: The stability of the analyte in urine samples under different storage conditions (e.g., freeze-thaw cycles, long-term storage at -80°C) and in processed samples should be assessed.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Accuracy | Within ±15% of the nominal value (±20% at the LOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at the LOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte |
Table 2: Typical Acceptance Criteria for Method Validation
Data Interpretation and Applications
The concentration of mercapturic acids in urine is typically expressed in nanograms per milliliter (ng/mL) or normalized to creatinine concentration (ng/mg creatinine) to account for variations in urine dilution. Creatinine-corrected values are often preferred as they provide a more stable measure of excretion over time.
Elevated levels of specific methacrylate-derived mercapturic acids in urine are indicative of recent exposure to the parent methacrylate monomer. These data are invaluable for:
-
Occupational Exposure Assessment: Monitoring workers in industries where methacrylates are used to ensure that exposure levels remain below established occupational exposure limits.[18]
-
Toxicological Research: Investigating the metabolism and detoxification of methacrylates and understanding the dose-response relationships for various health endpoints.[19]
-
Clinical Studies: Assessing exposure in patients with medical implants or dental restorations containing methacrylate-based polymers.
-
Environmental Health Studies: Evaluating exposure to methacrylates in the general population from consumer products and environmental sources.
Future Perspectives
The field of biomonitoring is continually evolving, with advancements in analytical instrumentation and data analysis techniques. The development of ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) offers the potential for untargeted and suspect screening approaches to identify a broader range of methacrylate metabolites and other xenobiotic exposures simultaneously.[20][21] Furthermore, "mercapturomics," the global profiling of all mercapturic acids in a biological sample, holds promise for providing a comprehensive picture of an individual's exposure to a wide array of electrophilic compounds.[7][20]
Conclusion
The analysis of urinary mercapturic acids is a robust and reliable tool for the biomonitoring of human exposure to methacrylates. A thorough understanding of the underlying metabolic pathways, coupled with the application of validated, high-sensitivity analytical methods such as HPLC-MS/MS, is essential for obtaining high-quality data. This information is critical for protecting human health in both occupational and environmental settings and for advancing our understanding of the toxicology of this important class of industrial chemicals.
References
-
ECETOC. (n.d.). Methyl Methacrylate CAS No. 80-62-6. ECETOC Joint Assessment of Commodity Chemicals No. 30. Retrieved from [Link]
- Delbressine, L. P. C., van Bladeren, P. J., Seutter-Berlage, F. (1981).
-
Awatef, M., Kassab, A., Chakroun, M., & Ben Amor, F. (2018). Suggested reaction for complex formation between methyl methacrylate and glutathione. ResearchGate. Retrieved from [Link]
-
Toraason, M., et al. (1990). Biological monitoring and possible health effects in workers occupationally exposed to methyl methacrylate. PubMed. Retrieved from [Link]
- Hecht, S. S., et al. (2014). Resolution and quantitation of mercapturic acids derived from crotonaldehyde, methacrolein, and methyl vinyl ketone in the urine of smokers and non-smokers. Chemical Research in Toxicology, 27(5), 849-857.
-
Fleischer, H., Vorberg, E., Warkentin, M., & Thurow, K. (2014). Qualitative and Quantitative Determination of Methacrylates in Dental Filling Materials. American Laboratory. Retrieved from [Link]
- Fujisawa, S., et al. (2012). Mechanisms of Action of (Meth)acrylates in Hemolytic Activity, in Vivo Toxicity and Dipalmitoylphosphatidylcholine (DPPC) Liposomes Determined Using NMR Spectroscopy. International Journal of Molecular Sciences, 13(12), 16366-16381.
-
Durner, J., et al. (2017). Possible pathways for the degradation of 2-hydroxylmethyl methacrylate (HEMA). ResearchGate. Retrieved from [Link]
- Marchioni, C., et al. (2020). Butyl Methacrylate-Co-Ethylene Glycol Dimethacrylate Monolith for Online in-Tube SPME-UHPLC-MS/MS to Determine Chlopromazine, Clozapine, Quetiapine, Olanzapine, and Their Metabolites in Plasma Samples. Analytical and Bioanalytical Chemistry, 412(15), 3657-3667.
- Chen, M., et al. (2018). Faster liquid chromatography-tandem mass spectrometry method for analysis of isomeric urinary mercapturic acid metabolites of crotonaldehyde, methacrolein, and methyl vinyl ketone.
-
U.S. Environmental Protection Agency. (2006). Methyl methacrylate (CASRN 80-62-6). Integrated Risk Information System (IRIS). Retrieved from [Link]
- van Bladeren, P. J., et al. (1981). Formation of mercapturic acids from acrylonitrile, crotononitrile, and cinnamonitrile by direct conjugation and via an intermediate oxidation process. Drug Metabolism and Disposition, 9(3), 207-213.
-
International Programme on Chemical Safety. (1998). Methyl methacrylate. Concise International Chemical Assessment Document 4. Retrieved from [Link]
-
Marchioni, C., et al. (2020). Butyl Methacrylate-Co-Ethylene Glycol Dimethacrylate Monolith for Online in-Tube SPME-UHPLC-MS/MS to Determine Chlopromazine, Clozapine, Quetiapine, Olanzapine, and Their Metabolites in Plasma Samples. National Institutes of Health. Retrieved from [Link]
- Sumner, S. C. J., et al. (2016). Mercapturic acids: recent advances in their determination by liquid chromatography/mass spectrometry and their use in toxicant metabolism studies and in occupational and environmental exposure studies.
- Uppal, K., et al. (2022). Global Profiling of Urinary Mercapturic Acids Using Integrated Library-Guided Analysis. Journal of Proteome Research, 21(4), 1016-1028.
- Hsiao, C. T., et al. (2022). Study of urinary mercapturic acids as biomarkers of human acrylonitrile exposure. Toxicology Letters, 368, 56-64.
- Manivasagam, G., et al. (2017). Detoxification of poly(methyl methacrylate) bone cement by natural antioxidant intervention.
-
Wikipedia. (n.d.). Mercapturic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of mercapturic acid. Retrieved from [Link]
- Shintani, H., Tsuchiya, T., Hata, Y., & Nakamura, A. (1993). Solid Phase Extraction and HPLC Analysis of Toxic Components Eluted from Methyl Methacrylate Dental Materials. Journal of Analytical Toxicology, 17(2), 73-78.
- Hanna, P. E., & Anders, M. W. (2020). The mercapturic acid pathway. Expert Opinion on Drug Metabolism & Toxicology, 16(2), 91-104.
- Vermeulen, N. P. E. (2009). Mercapturic acids as biomarkers of exposure to electrophilic chemicals: applications to environmental and industrial chemicals. Biomarkers, 14(Suppl 1), 58-62.
-
RWTH Publications. (2024). A novel method for the accurate quantification of two isomeric mercapturic acids of 1,3-dichlorobenzene in human urine. Retrieved from [Link]
-
International Agency for Research on Cancer. (1994). Methyl Methacrylate. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 60. Retrieved from [Link]
-
University of Nebraska-Lincoln. (n.d.). Glutathione Conjugation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2000). Toxicological Review of Methyl methacrylate (CAS No. 80-62-6). Retrieved from [Link]
- Cooper, A. J. L., & Pinto, J. T. (2018). Metabolism of Glutathione S-Conjugates: Multiple Pathways. Comprehensive Toxicology (Third Edition), 4, 323-366.
- van Bladeren, P. J. (2000). Glutathione conjugation as a bioactivation reaction. Chemical-Biological Interactions, 129(1-2), 61-76.
-
MDPI. (2023). Analytical Validation of an HPLC-UV Method for Praziquantel and Related Substances in PMMA-co-DEAEMA Microparticles. Retrieved from [Link]
-
PASSel. (n.d.). Phase II - Glutathione Conjugation. Retrieved from [Link]
Sources
- 1. Methyl methacrylate (CICADS) [inchem.org]
- 2. Methyl Methacrylate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ecetoc.org [ecetoc.org]
- 4. Mercapturic acids: recent advances in their determination by liquid chromatography/mass spectrometry and their use in toxicant metabolism studies and in occupational and environmental exposure studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mercapturic acids as biomarkers of exposure to electrophilic chemicals:applications to environmental and industrial chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mercapturic acid - Wikipedia [en.wikipedia.org]
- 7. The mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. courses.washington.edu [courses.washington.edu]
- 11. Phase II - Glutathione Conjugation | Metabolism of Herbicides or Xenobiotics in Plants - passel [passel2.unl.edu]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Butyl Methacrylate-Co-Ethylene Glycol Dimethacrylate Monolith for Online in-Tube SPME-UHPLC-MS/MS to Determine Chlopromazine, Clozapine, Quetiapine, Olanzapine, and Their Metabolites in Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Faster liquid chromatography-tandem mass spectrometry method for analysis of isomeric urinary mercapturic acid metabolites of crotonaldehyde, methacrolein, and methyl vinyl ketone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resolution and quantitation of mercapturic acids derived from crotonaldehyde, methacrolein, and methyl vinyl ketone in the urine of smokers and non-smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. americanlaboratory.com [americanlaboratory.com]
- 18. Biological monitoring and possible health effects in workers occupationally exposed to methyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanisms of Action of (Meth)acrylates in Hemolytic Activity, in Vivo Toxicity and Dipalmitoylphosphatidylcholine (DPPC) Liposomes Determined Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Global Profiling of Urinary Mercapturic Acids Using Integrated Library-Guided Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Toxicant Biomarkers: Urinary Exposure Marker Discovery [thermofisher.com]
